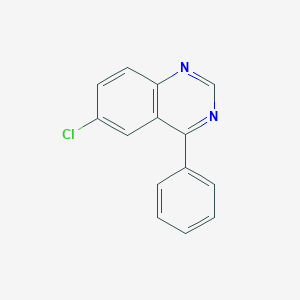

6-Chloro-4-phénylquinazoline

Vue d'ensemble

Description

6-Chloro-4-phenylquinazoline (6-Cl-4-PQ) is a synthetic quinazoline derivative that has been studied extensively for its potential applications in various scientific fields. 6-Cl-4-PQ is a highly stable and non-toxic compound that has been used in numerous research studies to study its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Applications analgésiques et anti-inflammatoires

6-Chloro-4-phénylquinazoline : a été étudiée pour son potentiel en tant qu'agent analgésique et anti-inflammatoire. La recherche indique que les dérivés de la quinazoline, tels que la 6-chloro-2-phénylquinazoline, ont montré une inhibition significative de la péritonite induite par l'acide acétique, suggérant leur efficacité dans la réduction de l'inflammation et de la douleur .

Activité antihypertensive

Les dérivés de la quinazoline sont connus pour posséder des propriétés antihypertensives. Les caractéristiques structurales de la This compound peuvent être explorées pour développer de nouveaux médicaments antihypertenseurs, en tirant parti des études de relations structure-activité qui ont été menées sur des composés similaires .

Activité antimicrobienne

Les propriétés antimicrobiennes des dérivés de la quinazoline en font des candidats pour le développement de nouveaux antibiotiques. Les quinazolinones substituées, qui partagent une structure de base avec la This compound, ont été testées contre diverses souches bactériennes, montrant des résultats prometteurs, en particulier contre les bactéries Gram-positives comme Staphylococcus aureus .

Activité anticancéreuse

Les composés de la quinazoline ont été étudiés pour leurs activités anticancéreuses. La présence d'un groupe chloro, comme dans la This compound, peut être significative dans la synthèse de composés présentant des effets antiprolifératifs potentiels contre les lignées cellulaires cancéreuses .

Effets anticonvulsifs

La recherche sur les dérivés de la quinazoline s'est également étendue au domaine de la neurologie, où des composés comme la This compound sont étudiés pour leurs effets anticonvulsifs. Cette application est particulièrement pertinente dans le traitement de maladies comme l'épilepsie .

Activités antivirales et antituberculeuses

Le large éventail d'activités biologiques des quinazolines comprend des effets antiviraux et antituberculeuxThis compound pourrait être un échafaudage clé dans la conception de nouveaux médicaments pour traiter les infections virales et la tuberculose, compte tenu du besoin urgent de nouvelles thérapies dans ces domaines .

Orientations Futures

Mécanisme D'action

Target of Action

6-Chloro-4-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities Quinazoline derivatives have been associated with various biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

Mode of Action

It has been observed that a 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose . This suggests that 6-Chloro-4-phenylquinazoline may interact with its targets to inhibit certain biological processes, potentially contributing to its analgesic and anti-inflammatory effects.

Biochemical Pathways

For instance, some quinazoline derivatives have been found to inhibit the Ras-Rac/Cdc42-PAK pathway, which plays pivotal roles in many fundamental cellular processes, including cytoskeletal reorganization, focal adhesion, cell motility, morphological changes, and cell-cycle progression .

Result of Action

Given the observed inhibition in acetic acid peritonitis , it can be inferred that the compound may have anti-inflammatory effects at the cellular level.

Action Environment

One study has reported a solvent-free synthesis of quinazoline derivatives using wet zinc ferrite as a catalyst under open air atmosphere , suggesting that the synthesis and stability of such compounds can be influenced by environmental conditions.

Analyse Biochimique

Biochemical Properties

6-Chloro-4-phenylquinazoline, like other quinazolines, interacts with various enzymes, proteins, and other biomolecules. For instance, certain quinazoline derivatives have shown α-glucosidase inhibitory activity

Cellular Effects

Quinazolines have been found to have significant effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Some quinazoline derivatives have shown significant antitumor activity in animal models .

Propriétés

IUPAC Name |

6-chloro-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVBMNDBLYNSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

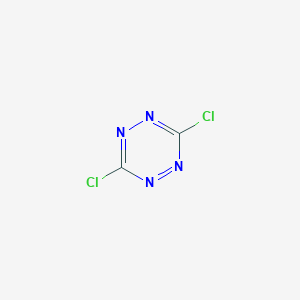

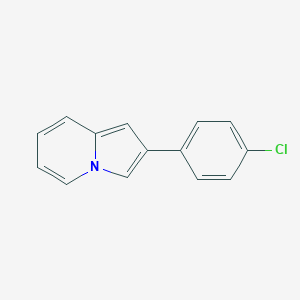

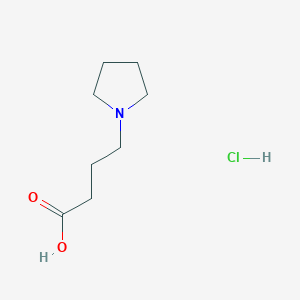

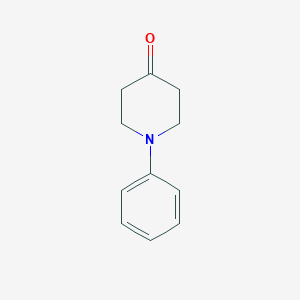

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

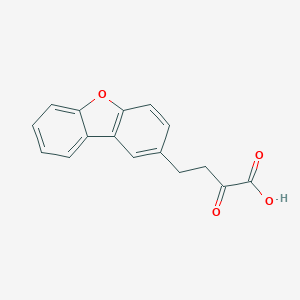

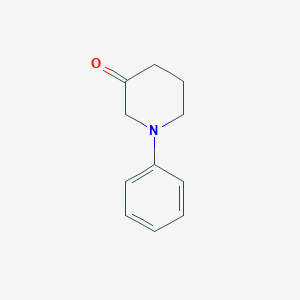

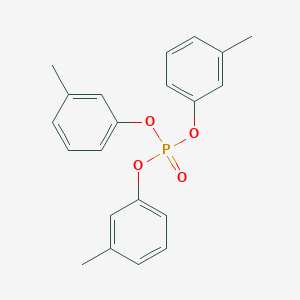

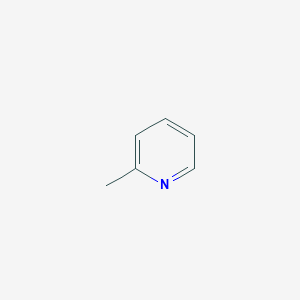

Feasible Synthetic Routes

Q & A

Q1: What is the main research focus regarding 2-substituted 6-chloro-4-phenylquinazoline derivatives?

A: The primary research focus centers on synthesizing and investigating the central nervous system (CNS) depressant activity of 2-substituted 6-chloro-4-phenylquinazoline derivatives. [] Researchers are particularly interested in exploring different synthetic pathways to produce these compounds efficiently. [, ] This suggests a potential for developing novel therapeutics targeting the CNS.

Q2: Can you provide an example of a specific structure-activity relationship observed in these studies?

A: While the provided abstracts lack detailed structure-activity relationship (SAR) data, one study mentions the synthesis and evaluation of various 2-aryl-6-chloro-4-phenylquinazolines for their CNS depressant activity. [] This implies that modifications at the 2-position of the quinazoline ring, specifically introducing different aryl groups, influence the compound's interaction with its biological target and its overall pharmacological effect.

Q3: Are there any insights into the potential environmental impact of 6-chloro-4-phenylquinazoline derivatives?

A3: Unfortunately, the provided research abstracts do not offer any information regarding the environmental impact or degradation of 6-chloro-4-phenylquinazoline derivatives. Further research is needed to assess potential ecotoxicological effects and develop strategies for responsible waste management related to these compounds.

Q4: Beyond CNS depressant activity, are there other potential applications being explored for these compounds?

A: One study investigates the photochemical properties of 7-chloro-1,4-benzodiazepines in correlation with their phototoxicity. [] While not directly focused on 6-chloro-4-phenylquinazolines, this research highlights the importance of understanding the photochemical behavior of similar halogenated heterocyclic compounds, which could be relevant for exploring potential applications beyond CNS-related activities. For instance, understanding photochemical properties could be relevant for developing photodynamic therapies or exploring the compounds' behavior in different environmental conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)